Chloroendic anhydride

概要

説明

準備方法

Chloroendic anhydride is typically synthesized through a Diels-Alder reaction between maleic anhydride and hexachlorocyclopentadiene . The reaction is carried out at temperatures ranging from 150°C to 180°C for 2-5 hours . The process involves adding maleic anhydride to hexachlorocyclopentadiene in the presence of a diluting agent . This method yields high-quality this compound with a yield of up to 96% . Industrial production methods often involve similar reaction conditions but may include additional purification steps to ensure the high purity of the final product .

化学反応の分析

Hydrolysis to Chlorendic Acid

Chlorendic anhydride undergoes rapid hydrolysis in the presence of water, forming chlorendic acid (C₉H₄Cl₆O₄). This reaction is instantaneous under ambient conditions due to the electrophilic nature of the anhydride carbonyl groups .

Reaction:

Key Properties:

-

Kinetics: Hydrolysis occurs within seconds in aqueous environments .

-

Environmental Impact: Releases chlorendic acid, which exhibits moderate water solubility (0.499 g/L) .

-

Reversibility: Chlorendic acid can revert to the anhydride upon heating (>209°C) .

Mechanism:

-

Nucleophilic attack by water on the carbonyl carbon.

Thermal Decomposition

At elevated temperatures, chlorendic anhydride decomposes into maleic anhydride (C₄H₂O₃) and hexachlorocyclopentadiene (C₅Cl₆) .

Reaction:

Thermochemical Data:

| Parameter | Value | Method | Reference |

|---|---|---|---|

| ΔH° (Enthalpy) | 315 kJ/mol | Ionization |

Implications:

-

This retro-Diels-Alder reaction is endothermic, requiring significant energy input.

-

Hexachlorocyclopentadiene is a volatile chlorinated hydrocarbon, contributing to flame retardancy by releasing chlorine radicals that quench combustion .

Reactivity with Nucleophiles (Theoretical Pathways)

While specific studies on chlorendic anhydride’s reactions with alcohols or amines are scarce, general acid anhydride chemistry predicts:

Esterification:

Amidation:

Stability and Environmental Behavior

-

Ambient Stability: Non-reactive under normal storage conditions (20–25°C) .

-

Photodegradation: Reacts with sunlight to accelerate hydrolysis .

-

Ecotoxicity: Hydrolysis product (chlorendic acid) is persistent in aquatic systems, with a log Kow of -1.59, indicating low bioaccumulation potential .

Toxicological Byproducts

科学的研究の応用

Industrial Applications

-

Flame Retardants :

- Polyester Resins : Chloroendic anhydride is primarily used in the production of unsaturated polyester resins. These resins are widely applied in electrical systems, engineering plastics, and paints. In Europe, about 80% of chlorendic acid produced is utilized in flame-retardant composites for building materials .

- Textiles : It is also employed in the textile industry to enhance the flame resistance of wool fabrics through finishing treatments .

- Corrosion Resistance :

- Paints and Coatings :

Case Study 1: Flame Retardant Efficacy

A study evaluated the effectiveness of this compound in polyester resin formulations. The results indicated that incorporating this anhydride significantly improved the flame resistance of the final product compared to formulations without it. This study underscores its importance in safety applications within construction materials.

Case Study 2: Occupational Exposure

Research has highlighted occupational asthma cases among workers exposed to this compound during welding processes. Monitoring air quality revealed concentrations ranging from <2 to 44 µg/m³, suggesting that even low-level exposure can lead to respiratory issues . This emphasizes the need for protective measures in environments where this compound is used.

Environmental Impact

This compound poses potential environmental risks due to its properties as a skin irritant and respiratory sensitizer . Its degradation products can contribute to pollution if not managed properly during industrial processes.

Summary Table of Applications

| Application Area | Specific Use | Percentage Usage (Approx.) |

|---|---|---|

| Flame Retardants | Polyester Resins | 80% (Europe) |

| Corrosion Resistance | Chemical Process Equipment | 70-80% (USA) |

| Textile Industry | Flame-retardant Treatment for Wool Fabrics | Variable |

| Paints and Coatings | Reactive Flame Retardants | Variable |

作用機序

The mechanism of action of chloroendic anhydride involves its ability to form stable, flame-retardant polymers . When incorporated into resins, it enhances their thermal stability and resistance to combustion . The compound’s chlorinated structure contributes to its effectiveness as a flame retardant by promoting the formation of a char layer that inhibits the spread of flames . Additionally, this compound can undergo nucleophilic attack on its carbonyl groups, leading to the formation of various derivatives .

類似化合物との比較

Chloroendic anhydride is often compared to other chlorinated anhydrides and acids, such as chloroendic acid . Both compounds share similar chemical structures and are used in the production of flame-retardant materials . this compound is preferred in applications requiring higher thermal stability and resistance to hydrolysis . Other similar compounds include hexachlorocyclopentadiene and maleic anhydride, which are used as precursors in the synthesis of this compound .

生物活性

Chlorendic anhydride, a chlorinated cyclic anhydride, is primarily utilized in the production of flame-retardant materials and has been studied for its biological activity. This article synthesizes findings from various studies to elucidate its biological effects, toxicity, and potential health risks.

Chlorendic anhydride is derived from chlorendic acid, with the chemical formula . It is used extensively as a curing agent in polyester resins and epoxy systems, particularly in applications requiring enhanced flame resistance. The compound's reactivity and ability to bond covalently to polymer matrices reduce its environmental leaching, although it can still be released under specific conditions such as hydrolysis .

Acute Toxicity

Chlorendic anhydride exhibits significant irritant properties. Studies indicate it is a skin irritant and can cause severe eye and respiratory irritation in laboratory animals, particularly rabbits . In dermal exposure studies on guinea pigs, it was identified as a skin sensitizer, while no such effect was noted for chlorendic acid .

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have provided insights into the chronic effects of chlorendic anhydride. A 90-day feeding study on rats revealed a No Observed Effect Level (NOEL) of 125 mg/kg body weight per day . Additionally, evidence suggests that chlorendic acid has carcinogenic potential, with studies showing increased incidences of liver tumors in treated rats and mice . The carcinogenic effects are attributed to the compound's ability to induce cellular changes leading to tumor formation.

Mutagenicity Studies

Research into the mutagenic potential of chlorendic anhydride has yielded mixed results. In tests using Salmonella typhimurium and other assays, no mutagenic effects were observed at doses up to 7500 µg/plate . However, significant unscheduled DNA synthesis was noted in human WI-38 cells, indicating potential genotoxicity under certain conditions .

Case Studies and Occupational Exposure

Occupational exposure to chlorendic anhydride has been documented in welding environments where it is released as a fume. Reports indicate that workers exposed to chlorendic anhydride can develop occupational asthma and other respiratory issues . These findings emphasize the need for stringent safety measures in industries utilizing this compound.

Environmental Impact

Chlorendic anhydride's environmental persistence is notable; its half-life in soil ranges from 140 to 280 days. It has been shown to exert toxic effects on aquatic organisms at concentrations around 250 mg/liter . The environmental release during manufacturing processes or degradation of products containing chlorendic anhydride poses risks to ecosystems.

Summary of Key Findings

特性

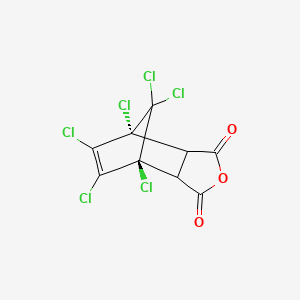

IUPAC Name |

(1S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2Cl6O3/c10-3-4(11)8(13)2-1(5(16)18-6(2)17)7(3,12)9(8,14)15/h1-2H/t1?,2?,7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBJFXNAEMSXGL-SBUZQEQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C(=O)OC1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C12C(C(=O)OC1=O)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2Cl6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。